1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE
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Overview
Description
1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenoxy group, an azetidine ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy acetyl intermediate.
Synthesis of the Benzoxazole Derivative: The benzoxazole moiety is synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.
Formation of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Coupling Reactions: The final step involves coupling the fluorophenoxy acetyl intermediate with the benzoxazole derivative and the azetidine ring under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its unique combination of functional groups may make it useful in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-CHLOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE: This compound is similar in structure but contains a chlorophenoxy group instead of a fluorophenoxy group.
1-[2-(2-BROMOPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE: This compound contains a bromophenoxy group instead of a fluorophenoxy group.
Uniqueness
The presence of the fluorophenoxy group in 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-14-6-2-4-8-16(14)26-11-17(24)23-9-12(10-23)18(25)21-19-13-5-1-3-7-15(13)22-27-19/h2,4,6,8,12H,1,3,5,7,9-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWZCHCNDJAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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